molecular formula C20H20F3N3O B11537224 3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide

3,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide

Cat. No.: B11537224
M. Wt: 375.4 g/mol
InChI Key: VXEUYPLZDFMKEE-ZMOGYAJESA-N
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Description

3,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 3,4-difluorobenzoyl chloride with hydrazine hydrate to form 3,4-difluorobenzohydrazide.

    Condensation Reaction: The hydrazide is then reacted with 3-fluoro-4-(piperidin-1-yl)benzaldehyde under acidic or basic conditions to form the final product.

The reaction conditions often include solvents like ethanol or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated hydrazides on biological systems. Its structure allows for the investigation of interactions with various biological targets, potentially leading to the development of new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure, featuring multiple fluorine atoms, can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 3,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions. The piperidine ring can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzohydrazide: Lacks the piperidine and additional fluorine substituents.

    N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide: Similar structure but without the 3,4-difluoro substitution on the benzohydrazide moiety.

Uniqueness

3,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide is unique due to its combination of multiple fluorine atoms and the piperidine ring. This combination can enhance its chemical stability, biological activity, and potential as a lead compound in drug discovery.

Properties

Molecular Formula

C20H20F3N3O

Molecular Weight

375.4 g/mol

IUPAC Name

3,4-difluoro-N-[(E)-1-(3-fluoro-4-piperidin-1-ylphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C20H20F3N3O/c1-13(24-25-20(27)15-5-7-16(21)17(22)12-15)14-6-8-19(18(23)11-14)26-9-3-2-4-10-26/h5-8,11-12H,2-4,9-10H2,1H3,(H,25,27)/b24-13+

InChI Key

VXEUYPLZDFMKEE-ZMOGYAJESA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)F)F)/C2=CC(=C(C=C2)N3CCCCC3)F

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)F)F)C2=CC(=C(C=C2)N3CCCCC3)F

Origin of Product

United States

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